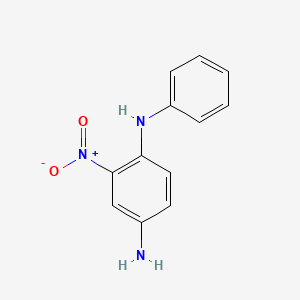

1,4-Benzenediamine, 2-nitro-N1-phenyl-

Description

The exact mass of the compound 1,4-Benzenediamine, 2-nitro-N1-phenyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 1,4-Benzenediamine, 2-nitro-N1-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Benzenediamine, 2-nitro-N1-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-nitro-1-N-phenylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c13-9-6-7-11(12(8-9)15(16)17)14-10-4-2-1-3-5-10/h1-8,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHJNKCNHEVCICH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=C(C=C2)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062640 | |

| Record name | 1,4-Benzenediamine, 2-nitro-N1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2784-89-6 | |

| Record name | HC Red 1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2784-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2-nitrodiphenylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002784896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, 2-nitro-N1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenediamine, 2-nitro-N1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitro-N-phenylbenzene-1,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HC RED NO. 1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FZM1701IS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Nitro-4-aminodiphenylamine

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-nitro-4-aminodiphenylamine, a chemical compound of interest to researchers, scientists, and professionals in drug development and chemical synthesis. This document details its structural and physical characteristics, supported by quantitative data, and outlines general experimental protocols for their determination.

Chemical Identity and Structure

Systematic Name: 2-nitro-N-phenylbenzene-1,4-diamine[1] Common Synonyms: 4-Amino-2-nitrodiphenylamine, HC Red 1[2] CAS Number: 2784-89-6[2][3][4][5] Molecular Formula: C₁₂H₁₁N₃O₂[3][4][5] Molecular Weight: 229.24 g/mol [5][6][7]

The molecular structure of 2-nitro-4-aminodiphenylamine consists of a diphenylamine core functionalized with a nitro group at the 2-position and an amino group at the 4-position of one of the phenyl rings.

Tabulated Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of 2-nitro-4-aminodiphenylamine.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Melting Point | 228-231 °C | [2][3] |

| Boiling Point | 417.6 ± 30.0 °C at 760 mmHg | [3] |

| Density | 1.4 ± 0.1 g/cm³ | [3] |

| Flash Point | 206.4 ± 24.6 °C | [3] |

| pKa | 3.02 ± 0.10 (Predicted) | [2] |

| LogP | 2.42 | [3] |

| Vapor Pressure | 0.0 ± 1.0 mmHg at 25°C | [3] |

| Refractive Index | 1.712 | [3] |

Table 2: Solubility Data

| Solvent | Solubility | Reference |

| Chloroform | Slightly Soluble | [2] |

| Methanol | Slightly Soluble | [2] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of 2-nitro-4-aminodiphenylamine are outlined below. These represent general methodologies and may be adapted based on specific laboratory equipment and conditions.

Melting Point Determination

The melting point of 2-nitro-4-aminodiphenylamine can be determined using the capillary method with a calibrated melting point apparatus.

-

Apparatus: Digital melting point apparatus, capillary tubes.

-

Procedure:

-

A small, dry sample of 2-nitro-4-aminodiphenylamine is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 2-5 °C/min) while being observed through a magnifying lens.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

-

Boiling Point Determination

The boiling point is determined at a specific pressure, typically atmospheric pressure (760 mmHg).

-

Apparatus: Boiling point apparatus (e.g., Siwoloboff method), thermometer, heating mantle.

-

Procedure:

-

A small amount of the substance is placed in a test tube.

-

A capillary tube, sealed at one end, is placed open-end down into the test tube.

-

The apparatus is heated, and the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.

-

The heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

Solubility Determination

Qualitative and quantitative solubility can be determined in various solvents at a controlled temperature.

-

Apparatus: Vials, analytical balance, magnetic stirrer, temperature-controlled water bath.

-

Procedure (for quantitative determination):

-

An excess amount of 2-nitro-4-aminodiphenylamine is added to a known volume of the solvent in a vial.

-

The mixture is stirred vigorously in a temperature-controlled water bath for a sufficient time to reach equilibrium (e.g., 24 hours).

-

The saturated solution is allowed to settle, and an aliquot of the clear supernatant is carefully removed.

-

The solvent is evaporated from the aliquot, and the mass of the dissolved solid is determined.

-

The solubility is calculated and expressed as g/100 mL or mol/L.

-

pKa Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration or UV-Vis spectrophotometry.

-

Apparatus (Potentiometric Titration): pH meter, burette, stirrer.

-

Procedure:

-

A solution of 2-nitro-4-aminodiphenylamine of known concentration is prepared in a suitable solvent (e.g., a water-alcohol mixture).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted.

-

The pKa is determined from the pH at the half-equivalence point.

-

Visualization of Synthesis Workflow

While no signaling pathways involving 2-nitro-4-aminodiphenylamine were identified in the literature, a common synthetic route for its preparation involves the condensation of p-chloronitrobenzene with aniline, followed by the reduction of the resulting 4-nitrodiphenylamine. The general workflow for this synthesis is depicted below.

Safety and Handling

2-Nitro-4-aminodiphenylamine should be handled with appropriate safety precautions in a well-ventilated area. It is known to cause skin and serious eye irritation.[8] Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[9] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[8]

References

- 1. PubChemLite - 2-nitro-4-aminodiphenylamine (C12H11N3O2) [pubchemlite.lcsb.uni.lu]

- 2. 2-Nitro-4-aminodiphenylamine | 2784-89-6 [amp.chemicalbook.com]

- 3. 2-Nitro-4-aminodiphenylamine | CAS#:2784-89-6 | Chemsrc [chemsrc.com]

- 4. 2-Nitro-4-aminodiphenylamine | 2784-89-6 [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. matrixscientific.com [matrixscientific.com]

- 7. 2784-89-6 | 2-Nitro-4-aminodiphenylamine - Moldb [moldb.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Physicochemical Properties of 2-Nitro-p-Phenylenediamine

Disclaimer: This technical guide addresses the solubility and stability of 2-nitro-p-phenylenediamine (2-NPPD) . Extensive literature searches did not yield specific data for "2-nitro-N1-phenyl-p-phenylenediamine." Therefore, 2-NPPD, a structurally related compound, is presented here as the closest analogue with available scientific information. The properties of 2-nitro-N1-phenyl-p-phenylenediamine may differ.

Introduction

2-Nitro-p-phenylenediamine (2-NPPD) is an organic compound utilized primarily as a component in permanent and semi-permanent hair dye formulations, where it contributes to brown and red shades.[1] Its application in cosmetics necessitates a thorough understanding of its solubility in various media and its stability under different environmental conditions to ensure product efficacy, safety, and shelf-life. This guide provides a comprehensive overview of the available technical data on the solubility and stability of 2-NPPD, intended for researchers, scientists, and professionals in drug development and cosmetic science.

Solubility Profile

The solubility of 2-NPPD has been characterized in aqueous and organic solvents. As a general observation, it is slightly soluble in water and more soluble in polar organic solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of 2-nitro-p-phenylenediamine.

| Solvent | Temperature | Solubility | Reference |

| Water | Room Temperature | Slightly soluble | [2] |

| Water | Not Specified | 0.18 g / 100 mL | [3] |

| Ethanol | Not Specified | Soluble | [4][5] |

| Acetone | Not Specified | Soluble | [3] |

| Diethyl Ether | Not Specified | Soluble | [3] |

| Benzene | Not Specified | Slightly soluble | [3] |

Stability Profile

2-Nitro-p-phenylenediamine is a compound that exhibits sensitivity to environmental factors such as light and air. In solution, it is prone to oxidation.

General Stability Characteristics

-

Light and Air Sensitivity: The compound may be sensitive to prolonged exposure to light and air.[3]

-

Oxidation in Solution: In solution, 2-NPPD readily oxidizes, which can lead to the formation of reactive imine intermediates.[4][5]

-

pH Influence: The color of 2-NPPD in solution is dependent on the pH.[4][5] While specific data on its hydrolytic stability at different pH values is not available, the hydrolysis of p-phenylenediamine antioxidants has been studied and is influenced by pH.[2][7]

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of the specific compound 2-nitro-N1-phenyl-p-phenylenediamine are not available in the public domain. However, standardized methods for characterizing aromatic amines and cosmetic ingredients can be applied.

Solubility Determination Protocol (General Method)

This protocol outlines a general procedure for determining the solubility of a solid aromatic amine in a given solvent.

Caption: General workflow for determining the solubility of a compound.

Stability Testing Protocol (General Method for Cosmetic Ingredients)

This protocol describes a general approach for assessing the stability of a hair dye component like 2-NPPD under various stress conditions.

Caption: General workflow for stability testing of a chemical compound.

Metabolic Pathway and Biological Interactions

When used in hair dyes, 2-NPPD can be absorbed through the skin. In vivo and in vitro studies have shown that it undergoes metabolism.

The primary metabolic pathways for 2-NPPD involve nitroreduction and N-acetylation.[8] The nitro group can be reduced to a hydroxylamino group and then to an amino group, forming 1,2,4-triaminobenzene.[8] The amino groups can also be acetylated. These metabolic activation steps can lead to the formation of reactive intermediates that may interact with cellular macromolecules. The nitroreduction pathway is a critical metabolic process for many nitroaromatic compounds and is catalyzed by various nitroreductases.[9] The resulting hydroxylamino intermediate can undergo further conjugation reactions, potentially leading to the formation of DNA adducts.[9]

Caption: Simplified metabolic pathway of 2-nitro-p-phenylenediamine.

Conclusion

This technical guide has summarized the available information on the solubility and stability of 2-nitro-p-phenylenediamine, serving as an analogue for the requested compound 2-nitro-N1-phenyl-p-phenylenediamine due to a lack of specific data for the latter. 2-NPPD exhibits limited solubility in water and is more soluble in organic solvents. It is susceptible to degradation by light, air, and oxidation in solution. While quantitative stability data is sparse, general protocols for assessing the solubility and stability of such compounds are well-established. The metabolic pathway of 2-NPPD primarily involves nitroreduction and N-acetylation, which are important considerations for its toxicological assessment. Further research is warranted to determine the specific physicochemical properties of 2-nitro-N1-phenyl-p-phenylenediamine.

References

- 1. chemotechnique.se [chemotechnique.se]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2-Nitro-4-phenylenediamine | C6H7N3O2 | CID 4338370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cir-safety.org [cir-safety.org]

- 5. cir-safety.org [cir-safety.org]

- 6. researchgate.net [researchgate.net]

- 7. Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Percutaneous penetration and metabolism of 2-nitro-p-phenylenediamine in human and fuzzy rat skin [pubmed.ncbi.nlm.nih.gov]

- 9. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Nitro-4-Aminodiphenylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-nitro-4-aminodiphenylamine (CAS No: 2784-89-6), a compound of interest in the fields of dye chemistry and pharmaceutical research. The following sections detail its Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopic characteristics. This guide presents available quantitative data in structured tables and outlines detailed experimental methodologies for data acquisition. Due to the limited availability of published experimental spectra for 2-nitro-4-aminodiphenylamine, this guide also includes comparative data from structurally similar compounds to predict and interpret its spectroscopic features.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The extended π-system of 2-nitro-4-aminodiphenylamine, encompassing two aromatic rings, an amino group, and a nitro group, gives rise to characteristic absorption bands in the UV-visible region.

Data Presentation

The UV-Vis absorption maxima for 2-nitro-4-aminodiphenylamine have been reported and are summarized in the table below.[1]

| Spectroscopic Parameter | Value |

| λmax 1 | 272 nm |

| λmax 2 | 497 nm |

Table 1: UV-Vis Absorption Maxima of 2-Nitro-4-aminodiphenylamine

Experimental Protocol

Objective: To determine the UV-Vis absorption spectrum of 2-nitro-4-aminodiphenylamine.

Materials:

-

2-nitro-4-aminodiphenylamine sample

-

Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)

-

Quartz cuvettes (1 cm path length)

-

Double-beam UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Prepare a dilute stock solution of 2-nitro-4-aminodiphenylamine in the chosen solvent. A typical concentration is in the range of 1-10 µg/mL. Ensure the sample is fully dissolved.

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes. Set the desired wavelength range for the scan (e.g., 200-800 nm).

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the blank cuvette in both the sample and reference holders and run a baseline correction to zero the absorbance across the spectral range.

-

Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the sample solution before filling it. Place the sample cuvette in the sample holder.

-

Data Acquisition: Initiate the scan. The instrument will measure the absorbance of the sample at each wavelength relative to the reference blank.

-

Data Analysis: The resulting spectrum should show absorbance peaks at the characteristic wavelengths (λmax). Determine the wavelengths of maximum absorbance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 2-nitro-4-aminodiphenylamine is expected to show signals corresponding to the aromatic protons and the protons of the amino groups. The protons on the nitro-substituted ring will be significantly influenced by the electron-withdrawing nitro group and the electron-donating amino and diphenylamino groups.

| Proton Assignment (Hypothetical) | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H (phenyl ring) | 7.0 - 7.5 | Multiplet |

| Aromatic H (nitro-substituted ring) | 6.5 - 8.2 | Multiplets |

| -NH- (diphenylamine bridge) | 8.0 - 9.5 | Broad Singlet |

| -NH₂ (amino group) | 4.0 - 6.0 | Broad Singlet |

Table 2: Predicted ¹H NMR Chemical Shifts for 2-Nitro-4-aminodiphenylamine

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons will be influenced by the attached functional groups.

| Carbon Assignment (Hypothetical) | Expected Chemical Shift (δ, ppm) |

| Aromatic C-NO₂ | 140 - 150 |

| Aromatic C-NH (diphenylamine bridge) | 135 - 145 |

| Aromatic C-NH₂ | 145 - 155 |

| Aromatic C-H (phenyl ring) | 115 - 130 |

| Aromatic C-H (nitro-substituted ring) | 110 - 135 |

| Aromatic C (quaternary, phenyl ring) | 130 - 140 |

Table 3: Predicted ¹³C NMR Chemical Shifts for 2-Nitro-4-aminodiphenylamine

Experimental Protocol

Objective: To acquire ¹H and ¹³C NMR spectra of 2-nitro-4-aminodiphenylamine.

Materials:

-

2-nitro-4-aminodiphenylamine sample (5-20 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tube (5 mm diameter)

-

NMR spectrometer

Procedure:

-

Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Ensure complete dissolution, using gentle warming or sonication if necessary.

-

Transfer to NMR Tube: Filter the solution through a pipette with a small plug of glass wool to remove any particulate matter and transfer the clear solution into an NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

-

Data Acquisition:

-

Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming.

-

Tuning: The probe is tuned to the specific nucleus being observed (¹H or ¹³C).

-

Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, relaxation delay) and start the data acquisition.

-

-

Data Processing: After data acquisition, the raw data (Free Induction Decay - FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to the residual solvent peak).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectral Data

The IR spectrum of 2-nitro-4-aminodiphenylamine is expected to show characteristic absorption bands for the N-H bonds of the primary and secondary amines, the N-O bonds of the nitro group, and the C-N and C=C bonds of the aromatic rings.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3500 - 3300 | N-H stretch | Primary and Secondary Amine |

| 1650 - 1580 | N-H bend | Primary Amine |

| 1550 - 1475 | N-O asymmetric stretch | Nitro Group |

| 1360 - 1290 | N-O symmetric stretch | Nitro Group |

| 1600 - 1450 | C=C stretch | Aromatic Ring |

| 1335 - 1250 | C-N stretch | Aromatic Amine |

Table 4: Predicted Characteristic IR Absorption Bands for 2-Nitro-4-aminodiphenylamine

Experimental Protocol

Objective: To obtain the FT-IR spectrum of 2-nitro-4-aminodiphenylamine.

Materials:

-

2-nitro-4-aminodiphenylamine sample

-

Spectroscopic grade potassium bromide (KBr)

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure (KBr Pellet Method):

-

Sample Preparation: Grind 1-2 mg of the solid 2-nitro-4-aminodiphenylamine sample with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous mixture is obtained.

-

Pellet Formation: Transfer the powder mixture to a pellet die and press it under high pressure (several tons) using a hydraulic press to form a thin, transparent or translucent pellet.

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

-

Data Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational modes of the functional groups present in the molecule. Identify and assign the characteristic peaks.

Experimental and Analytical Workflow

The following diagram illustrates a plausible workflow for the synthesis and spectroscopic analysis of 2-nitro-4-aminodiphenylamine, based on general synthetic methods for related compounds.

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

Synthesis of 2-nitro-N1-phenyl-1,4-benzenediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a plausible synthetic route for 2-nitro-N1-phenyl-1,4-benzenediamine, a valuable intermediate in the synthesis of various organic molecules. The proposed methodology is based on established chemical transformations, drawing parallels from the synthesis of structurally similar N-substituted nitro-p-phenylenediamines. This document provides a detailed experimental protocol, quantitative data from analogous reactions, and a visual representation of the synthetic pathway.

Proposed Synthesis Route

The most direct and feasible approach to synthesize 2-nitro-N1-phenyl-1,4-benzenediamine is via a nucleophilic aromatic substitution reaction. This method involves the reaction of 4-fluoro-3-nitroaniline with aniline. The fluorine atom, activated by the electron-withdrawing nitro group in the ortho position, is susceptible to displacement by the nucleophilic amine group of aniline.

This strategy is supported by documented procedures for the synthesis of various N-substituted nitro-p-phenylenediamines where 4-fluoro-3-nitroaniline is reacted with a range of primary and secondary amines.[1][2]

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous N-substituted 2-nitro-p-phenylenediamines.[1][2]

Materials:

-

4-fluoro-3-nitroaniline

-

Aniline

-

Sodium carbonate or an appropriate base

-

Water or a suitable high-boiling point solvent (e.g., ethanol-water mixture)

-

Hydrochloric acid (for workup, if necessary)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-fluoro-3-nitroaniline (1 equivalent), aniline (1.5 to 1.8 equivalents), and a suitable solvent such as water or an ethanol-water mixture.

-

Addition of Base: Add a base, such as sodium carbonate or an alkali metal hydroxide (e.g., sodium hydroxide), to the mixture. The base acts as a scavenger for the hydrofluoric acid generated during the reaction. The pH of the reaction mixture may be maintained between 8.5 and 9.5.[1]

-

Reaction Conditions: Heat the reaction mixture to reflux (typically between 80°C and 100°C) and maintain this temperature for several hours (e.g., 5 to 25 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[1][2]

-

Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the mixture can be extracted with a suitable organic solvent like ethyl acetate.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 2-nitro-N1-phenyl-1,4-benzenediamine as a solid.

Quantitative Data from Analogous Reactions

The following table summarizes the reaction conditions and yields for the synthesis of various N-substituted 2-nitro-p-phenylenediamines, which can serve as a reference for the proposed synthesis.

| Starting Material | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-fluoro-3-nitroaniline | Ethanolamine | Sodium Hydroxide | Water | 100 | 6 | 85 | [1] |

| 4-fluoro-3-nitroaniline | Tert-butylamine | Sodium Carbonate | Water | Reflux | 25 | 53 | [2] |

| 4-fluoro-3-nitroaniline | 3,3-imino-bis-propylamine | Sodium Carbonate | Water | Reflux | 5 | 70.2 | [2] |

| 4-fluoro-3-nitroaniline | Pyrrolidine | - | Ethanol-water (1:1) | Reflux | - | - | [2] |

| 4-fluoro-3-nitroaniline | Morpholine | - | Water | Reflux | 8 | - | [2] |

Visualizing the Synthesis Pathway

The following diagram illustrates the proposed synthetic route for 2-nitro-N1-phenyl-1,4-benzenediamine.

Caption: Proposed synthesis of 2-nitro-N1-phenyl-1,4-benzenediamine.

References

An In-Depth Technical Guide to the Health and Safety of 2-Nitro-4-aminodiphenylamine

This technical guide provides a comprehensive overview of the available health and safety data for 2-nitro-4-aminodiphenylamine (CAS No. 2784-89-6). The information is intended for researchers, scientists, and drug development professionals to support risk assessment and safe handling practices.

Chemical and Physical Properties

This section summarizes the key chemical and physical properties of 2-nitro-4-aminodiphenylamine.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁N₃O₂ | [1][2] |

| Molecular Weight | 229.24 g/mol | [2] |

| Melting Point | 228-231°C | [1] |

| Boiling Point | 417.6 ± 30.0 °C at 760 mmHg | [1] |

| LogP (Octanol-Water Partition Coefficient) | 2.42 | [1] |

| Vapor Pressure | 0.0 ± 1.0 mmHg at 25°C | [1] |

| Appearance | Not specified in provided results | |

| Purity | ≥95% (commercially available) | [2] |

Toxicological Data

This section details the toxicological profile of 2-nitro-4-aminodiphenylamine based on available studies.

Acute Toxicity

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ (Median Lethal Dose) | Rat (female) | Oral | 625 - 1250 mg/kg bw | [3] |

| LD₅₀ (Median Lethal Dose) | Rat (male) | Oral | 2500 - 5000 mg/kg bw | [3] |

| LDLo (Lowest Published Lethal Dose) | Rat | Oral | 1250 mg/kg | [1] |

Irritation and Sensitization

| Endpoint | Species | Result | Reference |

| Skin Irritation | Rabbit | Not irritating (0.5 g, aqueous slurry, 72h observation) | [3] |

| Rabbit | Mild irritant (Primary Irritation Index = 0) | [4] | |

| Eye Irritation | Rabbit | Mildly irritating (undiluted substance), effects reversible by day 3 | [3] |

| Rabbit | Deep conjunctival redness observed at 1 hour, resolving by day 2. | [4] | |

| Skin Sensitization | Human | Strong sensitizer | [3] |

| Guinea Pig | Sensitizer | [4][5] |

Dermal Absorption

| Species | Formulation | Absorption (% of applied dose over 48h) | Reference |

| Human (in vitro) | 1% in non-oxidative hair dye formulation | < 2% | [3] |

| Human (in vitro) | 1% in non-oxidative hair dye formulation | 1.68% | [3] |

Genotoxicity

| Test | System | Metabolic Activation | Result | Reference |

| Ames Test | Salmonella typhimurium | Information not available | Mutagenic (for the related 2-nitro-p-phenylenediamine) | [6] |

| Micronucleus Test | Mouse (in vivo) | N/A | Negative | [3] |

Carcinogenicity

No direct carcinogenicity studies on 2-nitro-4-aminodiphenylamine were identified. A bioassay of a structurally similar compound, 1,4-benzenediamine, N-phenyl (CAS No. 101-54-2), conducted by the National Toxicology Program (NTP), showed no evidence of carcinogenicity in Fischer 344 rats and B6C3F1 mice[3].

Reproductive and Developmental Toxicity

No data on the reproductive or developmental toxicity of 2-nitro-4-aminodiphenylamine were found in the available resources.

Occupational Exposure Limits

No specific occupational exposure limits (e.g., OSHA PEL, ACGIH TLV) have been established for 2-nitro-4-aminodiphenylamine[7][8]. For the related compound diphenylamine, OSHA has established a Permissible Exposure Limit (PEL) of 10 mg/m³ as an 8-hour time-weighted average (TWA)[8].

Experimental Protocols

The following sections describe the general methodologies for key toxicological assessments, based on OECD guidelines and other standard protocols.

Acute Oral Toxicity (OECD TG 423)

The acute toxic class method is a stepwise procedure using a small number of animals.

-

Test Animals: Typically, three female rats are used per step.

-

Dosage: A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

Administration: The substance is administered orally by gavage.

-

Observation: Animals are observed for mortality and clinical signs of toxicity over a 14-day period.

-

Procedure: The outcome of the first step determines the next step:

-

If mortality occurs, the test is repeated with a lower dose.

-

If no mortality occurs, the test is repeated with a higher dose.

-

-

Endpoint: The test allows for the classification of the substance's acute toxicity based on the observed mortality at different dose levels.

Dermal Irritation (OECD TG 404)

-

Test Animals: At least three healthy adult albino rabbits are used.

-

Application: 0.5 g or 0.5 mL of the test substance is applied to a small area of clipped skin (approximately 6 cm²) on the back of the rabbit. The site is covered with a gauze patch and a semi-occlusive dressing.

-

Exposure: The exposure period is typically 4 hours.

-

Observation: After removal of the patch, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The reactions are scored according to a graded scale (e.g., Draize scale). The Primary Irritation Index (PII) is calculated from these scores to classify the irritation potential.

Eye Irritation (OECD TG 405)

-

Test Animals: A single adult albino rabbit is initially used.

-

Application: 0.1 mL of a liquid or 0.1 g of a solid is instilled into the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation.

-

Scoring: The ocular reactions are scored according to a graded scale.

-

Procedure: If the initial test does not show severe irritation, the test is confirmed using two additional animals.

Bacterial Reverse Mutation Test (Ames Test; OECD TG 471)

-

Test System: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine) are used.

-

Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).

-

Endpoint: The mutagenic potential is assessed by counting the number of revertant colonies (bacteria that have undergone a reverse mutation and can now grow on a medium lacking the essential amino acid).

-

Interpretation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Visualizations

General Toxicological Assessment Workflow

The following diagram illustrates a typical workflow for assessing the toxicity of a chemical substance, based on OECD guidelines.

Caption: A generalized workflow for chemical toxicity assessment.

References

- 1. 2-Nitro-4-aminodiphenylamine | CAS#:2784-89-6 | Chemsrc [chemsrc.com]

- 2. chemscene.com [chemscene.com]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. ec.europa.eu [ec.europa.eu]

- 5. cir-safety.org [cir-safety.org]

- 6. Comparison of the mutagenic specificity induced by four nitro-group-containing aromatic amines in Salmonella typhimurium his genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]

- 8. 1988 OSHA PEL Project - Diphenylamine | NIOSH | CDC [cdc.gov]

An In-depth Technical Guide to the Research Applications of Nitro-Substituted Diphenylamines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current and potential research applications of nitro-substituted diphenylamines. These aromatic compounds, characterized by a diphenylamine core with one or more nitro group substitutions, exhibit a diverse range of chemical and biological properties that make them valuable in several scientific and industrial fields. This document details their applications as propellant stabilizers, corrosion inhibitors, advanced materials precursors, and pharmacologically active agents, providing quantitative data, detailed experimental protocols, and visual representations of key mechanisms and workflows.

Application in Propellant Stabilization

Nitro-substituted diphenylamines are crucial for the long-term stability and safety of nitrocellulose-based propellants used in munitions. They function by scavenging nitrogen oxides (NOx), which are produced during the slow decomposition of the nitrate esters in the propellant. These NOx species can otherwise autocatalyze the degradation of the propellant, leading to a loss of performance and potentially catastrophic autoignition.[1]

The primary stabilizer, diphenylamine (DPA), is consumed over time through a series of nitration and nitrosation reactions, forming various nitro- and nitroso-derivatives. Notably, 2-nitrodiphenylamine (2-NDPA) and 4-nitrodiphenylamine (4-NDPA) are themselves effective stabilizers.[1][2] Monitoring the depletion of DPA and the formation of its nitro-derivatives is a key method for predicting the remaining safe shelf-life of propellants.[3][4]

Quantitative Data: Propellant Stabilizer Depletion

The following table summarizes the typical evolution of diphenylamine and its primary nitro-derivatives in a single-base propellant during accelerated aging.

| Compound | Initial Concentration (%) | Concentration after 160 hours at 100°C (%) [approximated from graphical data] |

| Diphenylamine (DPA) | ~2.0 | < 0.2 |

| N-Nitroso-DPA | 0 | Peaks and then declines |

| 2-Nitro-DPA | 0 | ~0.6 |

| 4-Nitro-DPA | 0 | ~0.4 |

Data is illustrative and can vary significantly based on propellant formulation and aging conditions.

Experimental Protocol: HPLC Analysis of Propellant Stabilizers

This protocol outlines a high-performance liquid chromatography (HPLC) method for the quantitative analysis of diphenylamine and its nitro-derivatives in propellant samples.[5][6]

1. Sample Preparation (Soxhlet Extraction): a. Weigh approximately 2 grams of the propellant sample into a Soxhlet extraction thimble. b. Place the thimble in a Soxhlet extractor. c. Add 150 mL of chloroform (CHCl₃) to the extraction flask. d. Extract the sample for 6-8 hours. e. After extraction, evaporate the chloroform from the extract under reduced pressure. f. Dissolve the residue in a known volume of acetonitrile (e.g., 100 mL) for HPLC analysis.

2. HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic mixture of 85% acetonitrile and 15% water.[5]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm.

-

Injection Volume: 20 µL.

-

Temperature: 30°C.

3. Quantification: a. Prepare standard solutions of diphenylamine, 2-nitro-DPA, 4-nitro-DPA, and other relevant derivatives in acetonitrile at known concentrations. b. Generate a calibration curve for each analyte by plotting peak area against concentration. c. Quantify the analytes in the propellant extract by comparing their peak areas to the calibration curves. The recovery for 2-nitro diphenylamine using this method has been found to be between 95.06 ±3.09% and 99.88 ±3.34%.[5]

Visualization: Propellant Stabilization Workflow

The following diagram illustrates the workflow for assessing propellant stability through the analysis of diphenylamine and its nitro-derivatives.

Application in Corrosion Inhibition

Nitro-substituted diphenylamines, as part of the broader class of organic corrosion inhibitors, have potential applications in protecting metallic surfaces from acidic and other corrosive environments. The inhibitory action of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. This adsorption is facilitated by the presence of heteroatoms (nitrogen and oxygen) and π-electrons in the aromatic rings.[4]

Quantitative Data: Corrosion Inhibition Efficiency

The following table presents representative corrosion inhibition efficiencies for diphenylamine, which serves as a baseline for its nitro-substituted derivatives. While specific data for many nitro-derivatives is not widely published, related nitro-containing compounds have shown significant inhibitory effects.

| Inhibitor | Metal | Corrosive Medium | Temperature (°C) | Concentration | Inhibition Efficiency (%) |

| Diphenylamine | Steel (A515) | Sour Medium | 75 | 1x10⁻² M | 85.81 |

| Ethylethanolammonium 4-nitrobenzoate | Carbon Steel | 3% NaCl | Room Temp. | 5x10⁻³ M | 96 |

Experimental Protocol: Weight Loss Method for Corrosion Inhibition Measurement

This protocol details the gravimetric (weight loss) method for determining the corrosion inhibition efficiency of a nitro-substituted diphenylamine.

1. Specimen Preparation: a. Cut mild steel coupons into uniform dimensions (e.g., 2 cm x 2 cm x 0.1 cm). b. Polish the coupons with successively finer grades of emery paper, wash with distilled water and acetone, and dry. c. Accurately weigh each coupon to four decimal places (W₀).

2. Immersion Test: a. Prepare the corrosive medium (e.g., 1 M HCl). b. Prepare solutions of the corrosive medium containing various concentrations of the nitro-substituted diphenylamine inhibitor. c. Prepare a blank solution (corrosive medium without the inhibitor). d. Suspend a pre-weighed coupon in each solution, ensuring it is fully immersed. e. Maintain the solutions at a constant temperature for a specified duration (e.g., 6 hours).

3. Post-Immersion Treatment: a. After the immersion period, remove the coupons from the solutions. b. Remove the corrosion products by immersing the coupons in a cleaning solution (e.g., Clarke's solution: 1 L HCl, 20 g Sb₂O₃, 50 g SnCl₂), followed by gentle brushing. c. Wash the cleaned coupons with distilled water and acetone, then dry. d. Reweigh each coupon (Wᵢ).

4. Calculation of Inhibition Efficiency (IE%): a. Calculate the weight loss in the blank solution (ΔW_blank = W₀ - W_blank). b. Calculate the weight loss in the inhibitor solution (ΔW_inhibitor = W₀ - Wᵢ). c. Calculate the inhibition efficiency using the following formula: IE% = [(ΔW_blank - ΔW_inhibitor) / ΔW_blank] x 100

Visualization: Corrosion Inhibition Mechanism

The following diagram illustrates the general mechanism of action for an organic corrosion inhibitor like a nitro-substituted diphenylamine.

Application in Advanced Materials Science

The incorporation of nitro groups into polymer backbones can significantly enhance their optical properties, particularly the refractive index. Nitro-substituted polyamides are a class of materials being explored for applications in optoelectronics, such as high refractive index coatings and optical films.[7] The high molar refraction of the nitro group contributes to an increased refractive index of the resulting polymer.[5]

Quantitative Data: Optical Properties of Nitro-Substituted Polyamides

The following table provides representative data on the optical properties of polyamides containing nitrophenyl groups.

| Polymer Type | Refractive Index (at 632.8 nm) | Optical Transparency (at 450 nm) |

| Thiazole-containing polyamide with nitrophenyl side groups | up to 1.7660 | > 87% |

Experimental Protocol: Synthesis of a Nitro-Substituted Polyamide

This protocol describes the synthesis of a polyamide from a nitro-substituted diamine and a dicarboxylic acid via direct polycondensation.

1. Monomer Synthesis (Example: 4-amino-4'-nitrodiphenylamine): a. This can be achieved through a multi-step synthesis, for instance, starting with the Ullmann condensation of p-chloronitrobenzene and aniline to form 4-nitrodiphenylamine, followed by selective reduction of a second nitro group if starting from a dinitro compound, or by other established synthetic routes.

2. Polycondensation Reaction: a. In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the nitro-substituted diamine monomer (e.g., 4-amino-4'-nitrodiphenylamine) (1 equivalent) and an aromatic dicarboxylic acid (e.g., terephthalic acid) (1 equivalent) in an anhydrous polar aprotic solvent (e.g., N-methyl-2-pyrrolidone, NMP) containing a salt such as calcium chloride (CaCl₂). b. Add a phosphorylation agent, such as triphenyl phosphite (TPP) (2.2 equivalents), and a base, such as pyridine (2.2 equivalents). c. Heat the reaction mixture to 100-120°C and stir for 3-6 hours under a nitrogen atmosphere. d. After the reaction is complete (indicated by a significant increase in viscosity), cool the solution to room temperature. e. Precipitate the polymer by pouring the viscous solution into a non-solvent like methanol. f. Filter the fibrous polymer, wash it thoroughly with methanol and water, and dry it in a vacuum oven at 80°C.

Visualization: Polyamide Synthesis Workflow

The diagram below outlines the general workflow for the synthesis of a nitro-substituted polyamide.

Pharmacological and Drug Development Applications

The nitro group is a well-established pharmacophore in medicinal chemistry, and its presence in a diphenylamine scaffold can lead to a range of biological activities. Nitroaromatic compounds are known to have antimicrobial, anticancer, and anti-inflammatory properties. The biological activity of these compounds is often linked to the reductive activation of the nitro group within cells, leading to the formation of reactive nitrogen species that can induce cellular damage.

Quantitative Data: Biological Activity of Nitro-Substituted Diphenylamine Derivatives

The following table summarizes the in vitro biological activity of selected nitro-substituted diphenylamine derivatives.

| Compound ID | Derivative Class | Target/Cell Line | Activity (IC₅₀ / MIC) |

| 3j | Phenylacetamide derivative with para-nitro group | MDA-MB468 (Breast Cancer) | IC₅₀ = 0.76 ± 0.09 µM |

| 3a | Aminobenzylated 4-Nitrophenol | Staphylococcus aureus (MRSA) | MIC = 1.23 µM |

| A7 | 2-(2-(2-nitrobenzylidine) hydrazinyl)-N, N-diphenyl-acetamide | Various bacteria and fungi | Significant activity (qualitative) |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol describes a standard method for determining the MIC of a nitro-substituted diphenylamine derivative against a bacterial strain.

1. Preparation of Materials: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Prepare sterile Mueller-Hinton Broth (MHB). c. Culture the bacterial strain overnight on an appropriate agar plate.

2. Inoculum Preparation: a. From the overnight culture, pick several colonies and suspend them in sterile saline. b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Microplate Assay: a. In a sterile 96-well microtiter plate, add 50 µL of MHB to all wells. b. Add 50 µL of the stock solution of the test compound at twice the highest desired concentration to the first column of wells. c. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column. d. Add 50 µL of the diluted bacterial inoculum to each well. e. Include a positive control (inoculum in broth without the compound) and a negative control (broth only).

4. Incubation and Reading: a. Incubate the plate at 37°C for 18-24 hours. b. The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be determined visually or by reading the optical density at 600 nm with a microplate reader.

Visualization: Potential Modulation of the MAPK/ERK Signaling Pathway

Some diphenylamine derivatives have been shown to modulate key cellular signaling pathways, such as the MAPK/ERK pathway, which is often dysregulated in cancer. The diagram below illustrates a potential mechanism by which a nitro-substituted diphenylamine could inhibit this pathway.

This guide highlights the multifaceted potential of nitro-substituted diphenylamines in various research and development sectors. The provided data and protocols serve as a foundation for further investigation into these versatile compounds.

References

Literature Review of 2-nitro-N1-phenyl-p-phenylenediamine: A Scarcity of Available Data

An in-depth technical guide on 2-nitro-N1-phenyl-p-phenylenediamine cannot be comprehensively compiled at this time due to a notable lack of specific scientific literature for this distinct chemical entity. Extensive database searches reveal a significant gap in published research concerning its detailed physicochemical properties, toxicology, metabolic pathways, and relevant experimental protocols.

It is crucial to differentiate 2-nitro-N1-phenyl-p-phenylenediamine from the structurally similar and more extensively studied compound, 2-nitro-p-phenylenediamine (2-NPPD) . The key distinction lies in the "N1-phenyl" substitution, indicating a phenyl group attached to one of the amino nitrogens in the user's compound of interest, which is absent in 2-NPPD. This structural variance imparts different chemical and biological characteristics.

While a detailed review of 2-nitro-N1-phenyl-p-phenylenediamine is not feasible, this document will provide available information on the closely related parent compound, N-phenyl-p-phenylenediamine , and the isomeric compound, 2-nitro-p-phenylenediamine , to offer context on this class of chemicals.

N-phenyl-p-phenylenediamine: A Toxicological Profile of the Parent Compound

N-phenyl-p-phenylenediamine serves as an important industrial chemical, and its toxicological profile has been evaluated to some extent.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 101-54-2 | |

| Molecular Formula | C₁₂H₁₂N₂ | |

| Molecular Weight | 184.24 g/mol | |

| Appearance | Odorless purple-black solid or flakes | |

| Melting Point | 74-76 °C | |

| Boiling Point | 354 °C | |

| Water Solubility | < 1 mg/mL at 20 °C |

Toxicological Data

Acute Toxicity:

| Species | Route | LD₅₀ | Reference |

| Rat | Oral | 464 - 1000 mg/kg | [1] |

| Rabbit | Dermal | > 5000 mg/kg | [2] |

Carcinogenicity:

A bioassay conducted by the National Toxicology Program (NTP) on N-phenyl-p-phenylenediamine in Fischer 344 rats and B6C3F1 mice concluded that under the conditions of the study, the compound was not carcinogenic for either species.[3] However, the study noted extensive hepatic inflammation in dosed male mice.[3]

Experimental Protocols

Carcinogenicity Bioassay (NTP Protocol):

-

Test Animals: Fischer 344 rats and B6C3F1 mice, 50 of each sex per group.

-

Administration: The chemical was administered in the diet at two different concentrations.

-

Dosage for Rats: 600 or 1,200 ppm for 78 weeks.[3]

-

Dosage for Mice: Time-weighted average doses of 2,057 or 4,114 ppm for males and 3,672 or 8,170 ppm for females over 48 weeks.

-

Observation Period: Animals were observed for an additional 26 weeks (rats) or 43 weeks (mice) after the administration period.[3]

-

Endpoint: Histopathological examination of all major tissues and organs for evidence of neoplastic and non-neoplastic lesions.

2-nitro-p-phenylenediamine (2-NPPD): An Isomer of Interest

2-nitro-p-phenylenediamine is a well-documented compound, primarily used as a hair dye. Its safety and metabolic fate have been the subject of numerous studies.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 5307-14-2 | [4] |

| Molecular Formula | C₆H₇N₃O₂ | [5] |

| Molecular Weight | 153.14 g/mol | [6] |

| Appearance | Greenish to brownish crystalline powder | [6] |

| Melting Point | 136-137 °C | [7] |

| Water Solubility | 0.18% w/w |

Toxicological Data

Acute Toxicity:

| Species | Route | LD₅₀ | Reference |

| Rat | Oral | 1800 - 3080 mg/kg | [6] |

| Rat | Intraperitoneal | 348 mg/kg | [6] |

| Rabbit | Dermal | > 5 g/kg | [6] |

Genotoxicity:

2-NPPD has shown mutagenic activity in several Ames tests, both with and without metabolic activation.[8]

Metabolism

In vitro studies using human and rat skin have shown that 2-NPPD is absorbed and extensively metabolized. The primary metabolites identified are triaminobenzene and N4-acetyl-2NPPD.[9] In rat skin, a sulfated metabolite was also observed.[9] The metabolic pathway involves two main routes: N-acetylation and nitro-reduction.

Experimental Protocols

In Vitro Skin Penetration and Metabolism Study:

-

Tissue: Human and fuzzy rat skin, and rat jejunal tissue.

-

Method: Flow-through diffusion cells were used to measure absorption over 24 hours.

-

Receptor Fluid: Hepes-buffered Hank's balanced salt solution.

-

Dosing: The compound was applied to the tissue in the diffusion cells for 30 minutes in various vehicles (e.g., ethanol, semipermanent formulation).

-

Analysis: Metabolites were identified and quantified using high-performance liquid chromatography (HPLC).[9]

Ames Test (General Protocol):

-

Bacterial Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).

-

Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver.

-

Procedure: The test compound, bacterial strain, and S9 mix (if used) are combined and plated on a minimal glucose agar medium.

-

Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted after incubation. A significant increase in revertant colonies compared to the control indicates mutagenic potential.

Metabolic Pathway of 2-nitro-p-phenylenediamine

Conclusion

While a detailed technical guide for 2-nitro-N1-phenyl-p-phenylenediamine is not possible based on current publicly available data, the information on related compounds like N-phenyl-p-phenylenediamine and 2-nitro-p-phenylenediamine provides valuable insights into the potential toxicological and metabolic characteristics of this class of substituted aromatic amines. The lack of data for 2-nitro-N1-phenyl-p-phenylenediamine itself highlights an area where further research is needed to fully characterize its safety profile, especially if it is used in consumer or industrial applications. Researchers and drug development professionals are advised to treat this compound with caution, assuming a toxicological profile similar to or potentially more complex than its related analogues until specific data becomes available.

References

- 1. researchgate.net [researchgate.net]

- 2. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 3. Toxicity of substituted p-phenylenediamine antioxidants and their derived novel quinones on aquatic bacterium: Acute effects and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US3632582A - Process for preparing nitro-p-phenylene-diamines - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. P-phenylenediamine antioxidants and their quinone derivatives: A review of their environmental occurrence, accessibility, potential toxicity, and human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A new toxicity mechanism of N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine quinone: Formation of DNA adducts in mammalian cells and aqueous organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Page loading... [guidechem.com]

The Double-Edged Sword: A Technical Guide to the Biological Activity of Nitroaromatic Amine Compounds

For Researchers, Scientists, and Drug Development Professionals

Nitroaromatic amine compounds, a class of molecules characterized by the presence of both a nitro group (-NO2) and an amine group (-NH2) attached to an aromatic ring, represent a fascinating and complex area of study in pharmacology and toxicology. Their biological activities are diverse, ranging from potent therapeutic effects to significant toxicity. This duality stems from their unique chemical properties, particularly the electron-withdrawing nature of the nitro group, which profoundly influences their metabolism and interaction with biological systems. This technical guide provides an in-depth exploration of the biological activities of these compounds, focusing on their mechanisms of action, metabolism, and toxicological profiles, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanisms of Action: A Tale of Reduction and Reactivity

The biological effects of nitroaromatic amine compounds are intrinsically linked to the metabolic reduction of the nitro group. This process, often mediated by a variety of nitroreductase enzymes present in both mammalian and microbial cells, is a double-edged sword, leading to both therapeutic efficacy and toxicity.[1][2][3]

The reduction of the nitro group is a stepwise process that generates a series of highly reactive intermediates, including nitroso, hydroxylamino, and ultimately amino derivatives.[4] These intermediates, particularly the hydroxylamine and its subsequent electrophilic nitrenium ion, are capable of covalently binding to cellular macromolecules such as DNA, forming DNA adducts.[5] This DNA damage is a primary driver of the mutagenic and carcinogenic properties observed for many nitroaromatic compounds.[5][6]

Furthermore, the metabolic activation of these compounds can lead to the generation of reactive oxygen species (ROS), inducing a state of oxidative stress within the cell. This oxidative stress can damage cellular components, including lipids, proteins, and DNA, and can trigger various signaling pathways, including those leading to apoptosis.[7]

Therapeutic Applications: Harnessing the Power of Nitroaromatics

Despite their potential for toxicity, the unique reactivity of nitroaromatic amine compounds has been successfully harnessed for therapeutic purposes, particularly in the development of antimicrobial and anticancer agents.

Antimicrobial Activity

Nitroaromatic compounds, especially nitroimidazoles and nitrofurans, are mainstays in the treatment of anaerobic bacterial and parasitic infections.[8][9] Their selective toxicity towards these organisms is often attributed to the presence of specific nitroreductases that efficiently activate the prodrug form of the compound in the low-oxygen environment characteristic of these pathogens. The resulting reactive intermediates are cytotoxic, leading to microbial cell death.[4]

Anticancer Activity

The hypoxic (low oxygen) environment of solid tumors provides a target for bioreductive drugs, including certain nitroaromatic compounds. These compounds can be selectively activated in cancer cells, leading to localized cytotoxicity while sparing healthy, well-oxygenated tissues.[10] The resulting DNA damage and oxidative stress can induce apoptosis and inhibit tumor growth.[10][11]

Quantitative Biological Activity Data

The following tables summarize the in vitro and in vivo biological activities of selected nitroaromatic amine compounds.

Table 1: Antiparasitic Activity of Nitroimidazole Derivatives

| Compound | Parasite | Assay | IC50 (µM) | Reference |

| 2-Nitroimidazole | Toxoplasma gondii | Tachyzoite Inhibition | 5.43 | [1] |

| Metronidazole | Giardia lamblia (MtzS WB) | Cell Growth/Survival | 6.1 | [8] |

| Compound 8f | Giardia lamblia (MtzS WB) | Cell Growth/Survival | 1.6 | [8] |

| Compound 8h | Giardia lamblia (MtzS WB) | Cell Growth/Survival | 1.6 | [8] |

| Metronidazole | Entamoeba histolytica | Cell Growth/Survival | 5.0 | [8] |

| Quinoline-metronidazole derivative 63i | Leishmania donovani | Intracellular Amastigotes | 3.75 | [9] |

| Dimeric 2-nitroimidazole 8 | Trypanosoma cruzi | Intracellular Amastigotes | < 1.0 | [12] |

| Dimeric 2-nitroimidazole 10 | Trypanosoma cruzi | Intracellular Amastigotes | < 1.0 | [12] |

| Dimeric 2-nitroimidazole 11 | Trypanosoma cruzi | Intracellular Amastigotes | < 1.0 | [12] |

Table 2: Antibacterial Activity of Nitroaromatic Compounds

| Compound | Bacteria | MIC (µg/mL) | Reference |

| Nitrated Pyrrolomycin 4b | Staphylococcus aureus | 20 (µM) | [13] |

| Nitrated Pyrrolomycin 4d | Pseudomonas aeruginosa | 30 (µM) | [13] |

| Halogenated Nitro Derivative 9b-9d | Staphylococcus aureus | 15.6 - 62.5 | [14] |

| Halogenated Nitro Derivative 9b-9d | Candida sp. | 15 - 500 | [14] |

Table 3: In Vivo Toxicity of Nitroaromatic Compounds in Rats

| Compound | LD50 (mg/kg) | Reference |

| Benzene | 5600 | [15] |

| Toluene | 5500 | [15] |

| Nitrobenzene | 600 | [15] |

Key Signaling Pathways and Mechanisms

The biological activity of nitroaromatic amine compounds is mediated through the modulation of several key cellular signaling pathways. The genotoxic and oxidative stress induced by their reactive metabolites can trigger cascades leading to cell cycle arrest, apoptosis, or senescence.

Metabolic Activation and DNA Adduct Formation

The initial and most critical step in the bioactivity of these compounds is the enzymatic reduction of the nitro group. This process is a key determinant of both their therapeutic efficacy and their toxicity.

Induction of Apoptosis via p53 and Caspase Activation

DNA damage caused by nitroaromatic amine compounds can activate the p53 tumor suppressor protein. Activated p53 can induce cell cycle arrest to allow for DNA repair, or, if the damage is too severe, trigger apoptosis. This apoptotic cascade often involves the activation of caspases, a family of proteases that execute programmed cell death.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of nitroaromatic amine compounds. The following sections provide outlines for key in vitro and in vivo assays.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[16]

Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it) due to mutations in the histidine operon. The test measures the ability of a compound to cause a reverse mutation, restoring the bacteria's ability to synthesize histidine and thus grow on a histidine-free medium.

Workflow:

Detailed Methodology:

-

Preparation of Bacterial Strains: Overnight cultures of the required Salmonella typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions) are grown in nutrient broth.

-

Metabolic Activation (S9 Mix): For indirect-acting mutagens, a rat liver homogenate (S9 fraction) is added to the test system to provide metabolic enzymes that may be required to convert the test compound into its mutagenic form.

-

Exposure: The test compound, at various concentrations, is mixed with the bacterial culture, with and without the S9 mix.

-

Plating: The mixture is then poured onto minimal glucose agar plates. These plates lack histidine, so only bacteria that have undergone a reverse mutation will be able to grow and form colonies.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Colony Counting: The number of revertant colonies on each plate is counted.

-

Data Analysis: The number of revertant colonies on the test plates is compared to the number on the negative (solvent) control plates. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic potential of the test compound. Positive controls with known mutagens are also included to ensure the validity of the assay.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Detailed Methodology:

-

Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to attach and grow for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of the nitroaromatic amine compound for a specified period (e.g., 24, 48, or 72 hours). Control wells with untreated cells and vehicle-treated cells are included.

-

MTT Addition: After the treatment period, the culture medium is removed, and fresh medium containing MTT solution is added to each well. The plate is then incubated for a few hours to allow for the formation of formazan crystals.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

-

Data Analysis: The absorbance values of the treated cells are compared to those of the untreated control cells to determine the percentage of cell viability. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be calculated.

In Vivo Micronucleus Assay

The in vivo micronucleus assay is used to detect the genotoxic potential of a test substance in the bone marrow of rodents.

Principle: The assay detects damage to the chromosomes or the mitotic apparatus of erythroblasts. When a developing erythroblast expels its main nucleus to become a polychromatic erythrocyte (PCE), any chromosome fragments or whole chromosomes that are not incorporated into the main nucleus can form small, separate nuclei called micronuclei. An increase in the frequency of micronucleated PCEs in treated animals is an indication of genotoxicity.

Detailed Methodology:

-

Animal Dosing: The test compound is administered to a group of animals (usually mice or rats) at different dose levels. A vehicle control group and a positive control group (treated with a known genotoxic agent) are also included.

-

Bone Marrow Sampling: At specific time points after dosing (e.g., 24 and 48 hours), the animals are euthanized, and bone marrow is collected from the femur.

-

Slide Preparation: The bone marrow cells are flushed out, and smears are prepared on microscope slides.

-

Staining: The slides are stained with a dye that allows for the differentiation of PCEs, normochromatic erythrocytes (NCEs), and micronuclei.

-

Microscopic Analysis: The slides are examined under a microscope, and the number of micronucleated PCEs per a certain number of total PCEs (e.g., 2000) is counted for each animal. The ratio of PCEs to NCEs is also determined to assess cytotoxicity to the bone marrow.

-

Data Analysis: The frequency of micronucleated PCEs in the treated groups is compared to that in the vehicle control group. A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs indicates that the test compound is genotoxic in vivo.

Conclusion

Nitroaromatic amine compounds exhibit a complex and multifaceted biological profile. Their capacity for reductive metabolism is central to both their therapeutic potential and their inherent toxicity. The generation of reactive intermediates that can damage DNA and induce oxidative stress underpins their utility as antimicrobial and anticancer agents, but also raises concerns regarding their mutagenicity and carcinogenicity. A thorough understanding of their mechanisms of action, coupled with robust in vitro and in vivo testing, is essential for the safe and effective development of new drugs based on this chemical scaffold. The experimental protocols and pathway visualizations provided in this guide offer a framework for researchers to further explore the intricate biological activities of this important class of compounds.

References

- 1. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. ovid.com [ovid.com]

- 10. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Identification of environmental chemicals that activate p53 signaling after in vitro metabolic activation | springermedizin.de [springermedizin.de]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Nitro-4-aminodiphenylamine and its Derivatives for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-nitro-4-aminodiphenylamine and its derivatives, compounds of growing interest in medicinal chemistry. This document details synthetic methodologies, explores their diverse biological activities, and elucidates their potential mechanisms of action, with a focus on anticancer and antimicrobial applications. Quantitative data on biological activities are presented in structured tables for comparative analysis. Detailed experimental protocols for the synthesis of the core molecule and its derivatives, as well as for key biological assays, are provided to facilitate further research and development. Visual diagrams of pertinent signaling pathways and experimental workflows are included to enhance understanding.

Introduction

Diphenylamine and its derivatives have long been recognized for their broad spectrum of chemical and biological activities. The introduction of a nitro group and an additional amino group, as seen in 2-nitro-4-aminodiphenylamine, significantly modifies the electronic and steric properties of the scaffold, opening avenues for the development of novel therapeutic agents. The presence of the electron-withdrawing nitro group, coupled with the electron-donating amino groups, creates a unique electronic environment that can influence receptor binding and biological activity. This guide will explore the synthesis, biological evaluation, and mechanistic underpinnings of 2-nitro-4-aminodiphenylamine and its derivatives, providing a foundational resource for researchers in the field of drug discovery.

Synthesis of 2-Nitro-4-aminodiphenylamine and Its Derivatives

The synthesis of 2-nitro-4-aminodiphenylamine can be approached through several strategic routes, primarily involving the formation of the crucial C-N bond between the two aromatic rings. Modern catalytic methods like the Buchwald-Hartwig amination offer efficient and versatile approaches.

Synthesis of the Core Moiety: 2-Nitro-4-aminodiphenylamine

A plausible and efficient method for the synthesis of 2-nitro-4-aminodiphenylamine involves a two-step process starting from commercially available materials. The first step is the protection of one of the amino groups of p-phenylenediamine, followed by nitration and subsequent deprotection and N-arylation. An alternative, more direct approach, is the Buchwald-Hartwig amination of a suitably substituted nitroaniline.

Figure 1: Proposed synthetic routes to 2-nitro-4-aminodiphenylamine.

Synthesis of Derivatives

Functionalized derivatives of 2-nitro-4-aminodiphenylamine can be prepared by modifying the synthetic strategy. This can involve using substituted anilines or aryl halides in the C-N coupling step or by further chemical modification of the parent compound. For example, amide derivatives can be synthesized by reacting the amino group with various carboxylic acid derivatives.

Biological Activities

Derivatives of 2-nitro-4-aminodiphenylamine have shown promising biological activities, particularly as anticancer and antimicrobial agents.

Anticancer Activity